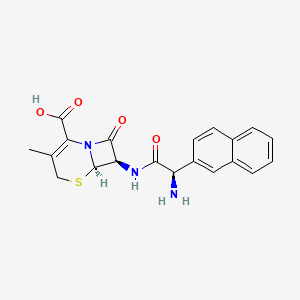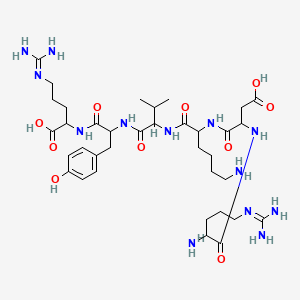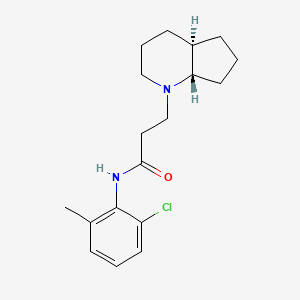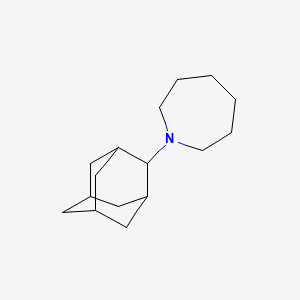
Triclobisonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triclobisonium: is a quaternary ammonium compound known for its antibacterial properties. It is commonly used as a chloride salt and has been employed in the treatment and prevention of local infections . The compound was first approved for use in 1959 and has since been utilized in various medical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of triclobisonium chloride involves several steps. Initially, cis-tetrahydroionone is reacted with 1,6-hexanediamine in the presence of Raney nickel as a catalyst. The mixture is hydrogenated at 50°C and 200 psi pressure. The resulting product, N,N’-bis[1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]-1,6-hexanediamine, is then treated with formic acid and formaldehyde, followed by refluxing and extraction with ether. The final product is obtained by treating the intermediate with methyl chloride in methanol at 60°C .
Industrial Production Methods: Industrial production of this compound chloride follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as vacuum distillation and recrystallization, is common in industrial settings to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Triclobisonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the structure of this compound chloride, affecting its antibacterial properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can produce a variety of substituted quaternary ammonium compounds.
Scientific Research Applications
Chemistry: Triclobisonium chloride is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions. Its unique structure allows it to participate in various chemical transformations, making it valuable in research laboratories.
Biology: In biological research, this compound chloride is used to study its effects on microbial cells. Its antibacterial properties make it a useful tool for investigating the mechanisms of bacterial resistance and the development of new antimicrobial agents.
Medicine: Medically, this compound chloride is employed in the treatment of local infections, particularly those caused by bacteria. It is used in topical formulations, such as creams and ointments, to prevent and treat infections in wounds and other skin conditions .
Industry: In industrial applications, this compound chloride is used as a disinfectant and antiseptic. Its ability to kill bacteria and other microorganisms makes it valuable in maintaining hygiene in various settings, including hospitals, laboratories, and food processing facilities .
Mechanism of Action
The mechanism of action of triclobisonium chloride involves its interaction with bacterial cell membranes. The compound disrupts the integrity of the cell membrane, leading to leakage of cellular contents and eventual cell death. This action is facilitated by the quaternary ammonium structure, which allows the compound to interact with the lipid bilayer of the cell membrane .
Comparison with Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antibacterial properties.
Cetylpyridinium chloride: Used as an antiseptic in mouthwashes and throat lozenges.
Didecyldimethylammonium chloride: Commonly used as a disinfectant in industrial and domestic settings.
Uniqueness: Triclobisonium chloride is unique due to its specific structure, which provides a balance between hydrophobic and hydrophilic properties. This balance enhances its ability to interact with bacterial cell membranes, making it an effective antibacterial agent. Additionally, its stability and solubility in various solvents contribute to its versatility in different applications .
Properties
CAS No. |
7187-64-6 |
|---|---|
Molecular Formula |
C36H74N2+2 |
Molecular Weight |
535.0 g/mol |
IUPAC Name |
6-[dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azaniumyl]hexyl-dimethyl-[4-(2,2,6-trimethylcyclohexyl)butan-2-yl]azanium |
InChI |
InChI=1S/C36H74N2/c1-29-19-17-25-35(5,6)33(29)23-21-31(3)37(9,10)27-15-13-14-16-28-38(11,12)32(4)22-24-34-30(2)20-18-26-36(34,7)8/h29-34H,13-28H2,1-12H3/q+2 |
InChI Key |
YECRYLBCIYSJSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1CCC(C)[N+](C)(C)CCCCCC[N+](C)(C)C(C)CCC2C(CCCC2(C)C)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(3S,8R,9S,13S,14S,17S)-13-methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] propanoate](/img/structure/B10826628.png)

![2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826635.png)

![7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10826649.png)
![5,11-Dihydro-5-(2-diethylaminoethylamino)[1]benzoxepino[3,4-b]pyridine](/img/structure/B10826650.png)

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826661.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826665.png)
![(13-Methyl-17-propanoyloxy-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl) propanoate](/img/structure/B10826667.png)
![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B10826692.png)

